Molecular Weight Differentiation from Unsubstituted and 5-Phenyl Analogs
The molecular weight of 3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is 266.38 g/mol, which is 82.14 g/mol heavier than the unsubstituted 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one core (184.24 g/mol) and 76.10 g/mol lighter than the 5-phenyl analog (342.48 g/mol) . This intermediate molecular weight positions the compound in a favorable range for oral bioavailability (Lipinski rule of five: MW < 500) while providing sufficient steric bulk to potentially enhance target selectivity compared to the minimal core.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 266.38 |
| Comparator Or Baseline | 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one: 184.24; 3-cyclohexyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: 342.48 |
| Quantified Difference | +82.14 vs unsubstituted core; -76.10 vs 5-phenyl analog |
| Conditions | Calculated from molecular formula (C12H14N2OS2 vs C6H4N2OS2 and C18H18N2OS2, respectively) |
Why This Matters
Molecular weight directly influences passive membrane permeability and renal clearance; an intermediate MW avoids the poor absorption typical of both very small polar molecules and excessively large hydrophobic compounds.
